molecular formula C22H21BrO4 B14957250 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one

7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one

Cat. No.: B14957250
M. Wt: 429.3 g/mol
InChI Key: IYVUKTLHBLIAEA-UHFFFAOYSA-N
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Description

7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromophenyl group, a butyl chain, and a chromen-2-one core structure. It has a molecular formula of C21H19BrO4 and a molecular weight of 415.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromophenylacetic acid and 4-butyl-8-methyl-2H-chromen-2-one.

    Esterification: The 4-bromophenylacetic acid is esterified with an appropriate alcohol to form the corresponding ester.

    Condensation Reaction: The ester is then subjected to a condensation reaction with 4-butyl-8-methyl-2H-chromen-2-one in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one
  • 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-2H-chromen-2-one

Uniqueness

Compared to similar compounds, 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the butyl and methyl groups, along with the bromophenyl moiety, may enhance its lipophilicity and biological activity.

Properties

Molecular Formula

C22H21BrO4

Molecular Weight

429.3 g/mol

IUPAC Name

7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methylchromen-2-one

InChI

InChI=1S/C22H21BrO4/c1-3-4-5-16-12-21(25)27-22-14(2)20(11-10-18(16)22)26-13-19(24)15-6-8-17(23)9-7-15/h6-12H,3-5,13H2,1-2H3

InChI Key

IYVUKTLHBLIAEA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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